![molecular formula C9H10F5NO2 B13540804 8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound is characterized by its spirocyclic framework, which includes nitrogen and fluorine atoms, making it an interesting subject for research in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include fluorinating agents, nitrogen sources, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for cost-effectiveness, safety, and environmental impact. Large-scale production often requires optimization of reaction conditions and the use of continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorine and nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug design.
Industry: The compound’s properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and function. The nitrogen atom in the spirocyclic structure can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 10,10-difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride
- 8,8-Difluoro-6-azaspiro[3.4]octane hydrochloride
Uniqueness
Compared to similar compounds, 8,8-difluoro-6-azadispiro[2.0.3{4}.1{3}]octane; trifluoroacetic acid stands out due to its specific spirocyclic structure and the presence of both fluorine and nitrogen atoms
Properties
Molecular Formula |
C9H10F5NO2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
8,8-difluoro-6-azadispiro[2.0.34.13]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9F2N.C2HF3O2/c8-7(9)5(1-2-5)6(7)3-10-4-6;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7) |
InChI Key |
PCOHWDSIGWCKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
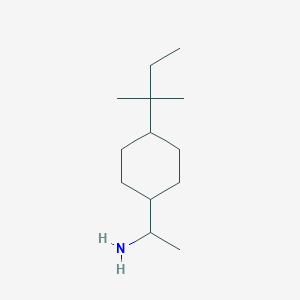
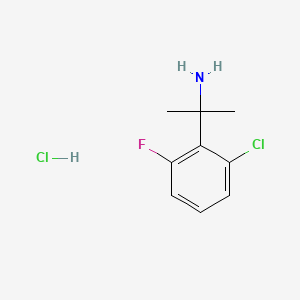
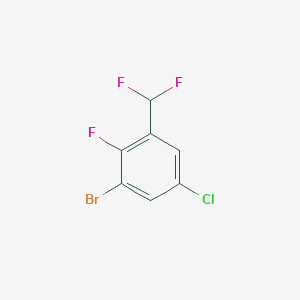
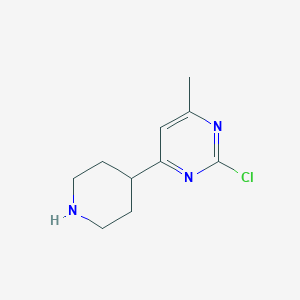
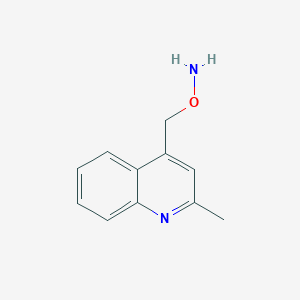
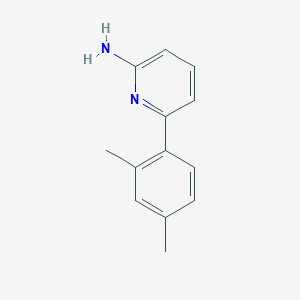
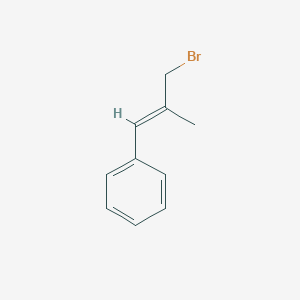
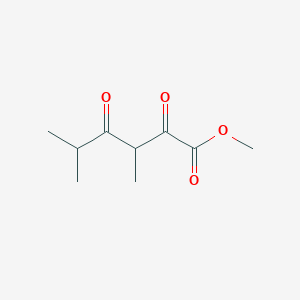
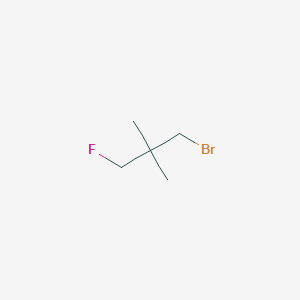
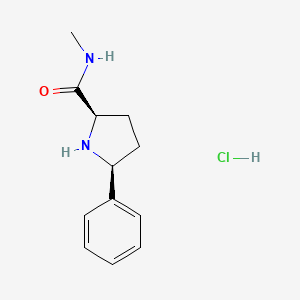

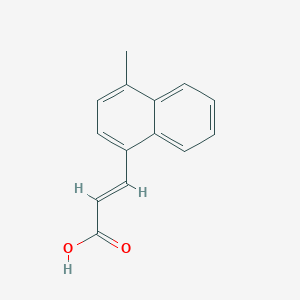
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
